molecular formula C27H26N4O3S B2844493 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207013-87-3

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE

Cat. No.: B2844493
CAS No.: 1207013-87-3
M. Wt: 486.59
InChI Key: GFZNSDJMRXHGMO-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-4-({[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole is a structurally complex heterocyclic molecule featuring three distinct moieties:

  • A pyrazolo[1,5-a]pyrazine core substituted with a 2,5-dimethylphenyl group, a bicyclic system that enhances aromatic stacking and modulates solubility.
  • A sulfanylmethyl (-SCH2-) linker bridging the oxazole and pyrazolo-pyrazine rings, which may influence conformational flexibility and redox stability.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-16-6-7-17(2)20(12-16)21-14-23-27(28-10-11-31(23)30-21)35-15-22-18(3)34-26(29-22)19-8-9-24(32-4)25(13-19)33-5/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZNSDJMRXHGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazolo intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include:

    Oxidizing agents: for the formation of oxazole rings.

    Reducing agents: for the reduction of intermediate compounds.

    Catalysts: such as palladium or copper catalysts to facilitate coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    High-pressure reactors: to enhance reaction rates.

    Purification techniques: such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form sulfoxides or sulfones.

    Reduction: leading to the formation of reduced derivatives.

    Substitution: where functional groups on the aromatic rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Class/Example Key Features Molecular Weight Bioactivity Insights
Target Compound Oxazole + pyrazolo-pyrazine + sulfanylmethyl linker; 3,4-dimethoxy and 2,5-dimethyl substituents. ~550 (estimated) Potential kinase inhibition due to pyrazine-oxazole synergy; sulfanylmethyl may enhance membrane permeability.
Pyrazolines (e.g., 1h in ) 2-Pyrazoline core + 3,4-dimethylphenyl and methoxy/ethoxy substituents. 356 Demonstrated antimicrobial activity; planar structure favors intercalation .
Pyrazolo[1,5-a]pyrimidines (e.g., ) Pyrazolo-pyrimidine core + sulfonate ester; diethylamino and methyl groups. 550.67 Likely targets nucleotide-binding domains (e.g., ATP-binding pockets) due to sulfonate polarity .
Oxadiazoles (e.g., ) 1,3,4-Oxadiazole + methylphenyl and methylsulfanyl groups. 282.36 High metabolic stability; common in antiviral/anticancer scaffolds .

Electronic and Physicochemical Properties

  • Solubility : The sulfanylmethyl linker may reduce hydrophobicity relative to sulfonate esters () but increase it compared to pyrazolines ().

Computational Similarity Assessment

  • Fingerprint Analysis : Morgan fingerprints () would highlight differences in heterocyclic cores (oxazole vs. pyrazoline) and substituent electronegativity.
  • Tanimoto Scores : Likely low similarity (<0.4) with pyrazolines due to divergent core structures but moderate overlap (~0.6) with pyrazolo-pyrimidines .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-4-({[2-(2,5-dimethylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanylmethyl})-5-methyl-1,3-oxazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the oxazole ring and the introduction of various substituents. The synthetic pathway typically includes:

  • Formation of the Oxazole Ring : Utilizing appropriate precursors such as 3,4-dimethoxybenzaldehyde and 2,5-dimethylphenylhydrazine.
  • Introduction of Sulfur Moieties : Employing methods to introduce sulfanyl groups that enhance the compound's reactivity and biological potential.
  • Final Modifications : Adjusting substituents to optimize biological activity.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antifungal Activity

In vitro studies have indicated that derivatives of similar structures exhibit antifungal properties. For instance, compounds with thiazole rings have shown effectiveness against Candida albicans and Candida parapsilosis, suggesting that the oxazole moiety may also confer antifungal activity through similar mechanisms .

The proposed mechanism involves inhibition of ergosterol synthesis in fungal cells, a critical component of fungal cell membranes. This is achieved by targeting enzymes like CYP51, which are involved in sterol biosynthesis .

Case Studies

  • Study on Antifungal Properties : A series of thiazole derivatives were synthesized and tested for antifungal activity. The most effective compounds demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents such as ketoconazole .
  • ADME Studies : The absorption, distribution, metabolism, and excretion (ADME) profiles were evaluated for similar compounds. Results indicated favorable pharmacokinetic properties that support further development as potential therapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC20H24N4O3S
Molecular Weight396.49 g/mol
SolubilitySoluble in DMSO
Antifungal MIC (C. albicans)1.23 μg/mL
Ergosterol Inhibition (%)86% at 48 hours

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(3,4-dimethoxyphenyl)-4-({[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-1,3-oxazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of appropriately substituted precursors under reflux conditions (ethanol or DMF as solvents) .
  • Step 2 : Introduction of the sulfanyl group using thiol-containing reagents, often requiring careful pH control to avoid disulfide byproducts .
  • Step 3 : Coupling of the oxazole moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Optimization : Recrystallization from DMF-EtOH (1:1) improves purity, while reaction progress is monitored via TLC .

Q. How is the compound characterized to confirm its structural identity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, methoxy protons (δ 3.8–4.0 ppm) and pyrazine aromatic protons (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .
  • Elemental Analysis : Validates C, H, N, and S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Scenario : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomeric equilibria.
  • Approach :

Use 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations, especially for overlapping pyrazine/oxazole signals .

Compare experimental data with DFT-calculated spectra (e.g., using Gaussian 09) to validate assignments .

X-ray crystallography provides definitive structural confirmation, resolving ambiguities in stereochemistry .

Q. What reaction mechanisms govern the incorporation of the sulfanyl-methyl group into the oxazole ring?

  • Methodological Answer :

  • Proposed Mechanism :

Nucleophilic Attack : The sulfur nucleophile (e.g., NaSH) attacks an electrophilic carbon on the oxazole precursor (e.g., activated by a leaving group like Cl or Br).

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while EtOH may stabilize intermediates via hydrogen bonding .

  • Experimental Validation :
  • Kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.
  • Computational modeling (DFT) to map energy barriers for key steps .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :

  • SAR Variables :
Structural FeatureModification StrategyAssay Example
Methoxy groupsReplace with -CF₃ or halogensAnticancer (MTT assay)
Sulfanyl linkerSubstitute with -O- or -NH-Antibacterial (MIC testing)
Pyrazole coreIntroduce electron-withdrawing groupsKinase inhibition (IC₅₀)
  • Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .

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